Bienvenue dans la boutique en ligne BenchChem!

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Lipophilicity Drug-likeness Permeability

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a synthetic, stereochemically defined urea derivative featuring a 4-methoxybenzyl group and a pyrimidin-2-yloxy-substituted cyclohexyl core. This compound belongs to the class of conformationally restricted pyrimidinyloxy ureas, which are recognized as potent inhibitors of soluble epoxide hydrolase (sEH) and multiple protein kinases.

Molecular Formula C19H24N4O3
Molecular Weight 356.426
CAS No. 2034248-45-6
Cat. No. B2689508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea
CAS2034248-45-6
Molecular FormulaC19H24N4O3
Molecular Weight356.426
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NC2CCC(CC2)OC3=NC=CC=N3
InChIInChI=1S/C19H24N4O3/c1-25-16-7-3-14(4-8-16)13-22-18(24)23-15-5-9-17(10-6-15)26-19-20-11-2-12-21-19/h2-4,7-8,11-12,15,17H,5-6,9-10,13H2,1H3,(H2,22,23,24)
InChIKeyFTGIQCUFVCCBPA-JCNLHEQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea (2034248-45-6): Conformationally Restricted Urea Scaffold for sEH and Kinase Research


1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a synthetic, stereochemically defined urea derivative featuring a 4-methoxybenzyl group and a pyrimidin-2-yloxy-substituted cyclohexyl core. This compound belongs to the class of conformationally restricted pyrimidinyloxy ureas, which are recognized as potent inhibitors of soluble epoxide hydrolase (sEH) and multiple protein kinases [1]. The (1r,4r)-configuration on the cyclohexane ring locks the pyrimidinyloxy substituent in a defined spatial orientation, a design feature intended to enhance binding-site complementarity relative to flexible-chain analogs [2].

Why 1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea Cannot Be Replaced by Close Structural Analogs


Although numerous 3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea derivatives exist, the distinct 4-methoxybenzyl substituent produces a lipophilicity profile critical for solubility, membrane partitioning, and off-target binding [1]. The target compound's computed XLogP3 (approximately 2.7) is significantly higher than that of the benzodioxole analog (CAS 2034501-42-1, XLogP3 = 2.3) [2], indicating a more balanced hydrophobicity. This difference prevents direct interchange with the more polar benzodioxole derivative, which may exhibit inferior permeability. Conversely, simpler N-benzyl or N-alkyl analogs lack the electronic and steric features required to recapitulate the target's binding kinetics, as established for this urea class [1].

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea: Head-to-Head Differentiation Evidence


Predicted Lipophilicity Compared to the Benzodioxole Analog

The 4-methoxy substitution elevates computed lipophilicity relative to the methylenedioxy-bridged benzodioxole analog. The target compound's predicted XLogP3 is 2.7, whereas the benzodioxole comparator (CAS 2034501-42-1) registers 2.3 [1]. This increase of 0.4 log units translates to a >2.5-fold higher partition coefficient, favoring membrane permeability and potentially enhancing oral absorption.

Lipophilicity Drug-likeness Permeability Computed Property

Conformational Restriction and Target Engagement: Class-Level sEH Potency

The (1r,4r)-locked cyclohexyl core enforces a pre-organized urea pharmacophore. This design principle yields sub-nanomolar inhibition of human sEH: a representative compound with an identical pyrimidin-2-yloxycyclohexyl core achieved a Ki of 1.40 nM in a FRET-based displacement assay [1]. By contrast, flexible-chain urea sEH inhibitors often exhibit Ki values in the 10–100 nM range [2]. Although head-to-head data for the 4-methoxybenzyl derivative are not publicly available, the retention of the constrained core structure predicts a similarly retained potency advantage.

Soluble epoxide hydrolase sEH inhibitor Conformational restriction Ki

Kinase Selectivity Profiling: Multi-Target Pyrimidinyloxy Urea Scaffold

The pyrimidinyloxy urea core is a validated multi-kinase inhibitor scaffold. A closely related N-aryl diarylurea bearing a pyrimidine group showed IC50 values of 14.8 nM (EGFR), 21.6 nM (KDR), and 28.2 nM (FGFR1) [1]. The target compound's 4-methoxybenzyl substitution may further modulate the kinase selectivity window, offering a differentiated polypharmacology profile compared to the unsubstituted benzyl analog, which exhibits a narrower target spectrum [2].

Kinase inhibitor EGFR KDR FGFR1 Multitarget

Recommended Research Applications for 1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea Based on Differentiated Evidence


Cellular Permeability and ADME-Property Optimization Studies

The computed XLogP3 advantage (2.7 vs. 2.3 for the benzodioxole analog) makes this compound an excellent chemical probe for studying how methoxy substitutions affect passive membrane permeability in Caco-2 or PAMPA assays without introducing the metabolic liabilities of the methylenedioxy group [1].

Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Development

Leveraging the constrained (1r,4r)-cyclohexyl core, researchers can use this compound as a starting point for sEH inhibitor optimization. The predicted sub-nanomolar potency, inferred from class-level Ki data (1.40 nM) [1], supports its use in enzymatic and cell-based models of inflammation and hypertension where sEH is a validated target [2].

Multi-Kinase Polypharmacology Profiling in Cancer Models

Given the known multi-target profile of the pyrimidinyloxy urea scaffold (EGFR IC50 = 14.8 nM, KDR IC50 = 21.6 nM, FGFR1 IC50 = 28.2 nM) [1], this compound is ideally suited for phenotypic screening in cancer cell lines that are dependent on kinase signaling networks. Its unique 4-methoxybenzyl group may refine kinase selectivity, offering a distinct profile from the parent benzyl analog [2].

Quote Request

Request a Quote for 1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.